molecular formula C8H6ClN3O2 B3089622 Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate CAS No. 1196156-72-5

Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No.: B3089622
CAS No.: 1196156-72-5
M. Wt: 211.60 g/mol
InChI Key: RNZXDWDBIWTDIS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a chlorine atom at position 4 and a methyl ester group at position 5. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antiviral, antimalarial, and kinase-inhibiting agents. Its reactivity at the 4-chloro position allows for nucleophilic substitution, enabling the introduction of diverse functional groups to modulate biological activity .

Properties

IUPAC Name

methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-10-7-4(6(5)9)3-11-12-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZXDWDBIWTDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1Cl)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202363
Record name Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-72-5
Record name Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-72-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the pyrazolopyridine core. The final step involves esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like amines in the presence of a base such as triethylamine.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the pyrazole ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences biological activity and physicochemical properties:

  • 1-Phenyl : Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 50476-72-7) demonstrates antiviral activity against HSV-1, with phenyl groups improving target binding via hydrophobic interactions .
  • 1-Benzyl : Ethyl 1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 37801-55-1) introduces a benzyl group, increasing molecular weight (315.75 g/mol) and lipophilicity (LogP = 2.28), which may enhance membrane permeability .

Substituent Variations at Position 4

The 4-chloro group is a common site for functionalization:

  • 4-Chloro : Critical for nucleophilic substitution. For example, ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate reacts with amines to yield antimalarial compounds (e.g., L87, IC₅₀ = 3.46–9.30 μM against Plasmodium falciparum) .
  • 4-Amino: Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (compound 3a) shows altered electronic properties, with amino groups enabling hydrogen bonding in target interactions .

Substituent Variations at Position 5

The ester/cyano group at position 5 impacts activity and stability:

  • Methyl Ester (CO₂Me) : The target compound’s methyl ester balances lipophilicity and metabolic stability.
  • Ethyl Ester (CO₂Et) : Ethyl analogs (e.g., ARA-04/05) exhibit higher anti-HSV-1 activity, attributed to prolonged half-life compared to methyl esters .
  • Cyano (CN): 4-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (101) shows reduced antimalarial activity (IC₅₀ > 15.0 μM) compared to ester derivatives, likely due to decreased solubility .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight LogP Solubility
Methyl 4-chloro-1H-pyrazolo[...]-5-carboxylate 210.62 1.62 Moderate in DMSO
Ethyl 1-benzyl-4-chloro-1H-pyrazolo[...]-5-carboxylate 315.75 2.28 Low aqueous solubility
Ethyl 4-chloro-1-ethyl-1H-pyrazolo[...]-5-carboxylate 253.69 2.18 Soluble in organic solvents

Biological Activity

Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and anticancer properties based on various research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H6ClN3O2
  • CAS Number : 1196156-72-5
  • Physical Form : Yellow to brown solid
  • Purity : ≥95%

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. Studies have shown that this compound can act against various viruses:

  • Mechanism of Action : The compound has been evaluated for its ability to inhibit viral replication. For instance, it demonstrated high efficacy against the hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1), with IC50 values suggesting potent activity .
  • Case Study : In a study evaluating several pyrazolo derivatives, this compound exhibited an EC50 value indicating its effectiveness in reducing viral titers in infected cell lines .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented:

  • Inhibition of COX Enzymes : The compound shows inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Preliminary studies revealed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 to 42.1 μM .
  • Experimental Results : In vivo studies using carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to control groups .

Anticancer Activity

This compound has been explored for its potential anticancer properties:

  • Cell Proliferation Inhibition : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including HeLa and A375 cells. Studies reported that it effectively induced apoptosis in these cell lines .
  • Mechanistic Insights : The anticancer activity is attributed to its ability to interfere with key signaling pathways involved in cell growth and survival. Specifically, it affects cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

Biological ActivityTargetIC50/EC50 ValuesNotes
AntiviralHSV-1/HAVEC50 values indicating potent activityEffective in reducing viral titers
Anti-inflammatoryCOX enzymesIC50 values: COX-1 (19.45 μM), COX-2 (42.1 μM)Significant reduction in inflammation
AnticancerHeLa/A375 cellsEffective in inhibiting proliferationInduces apoptosis via CDK inhibition

Q & A

Q. What catalytic systems and reaction conditions are optimal for synthesizing Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate under mild conditions?

Amorphous carbon-supported sulfonic acid (AC-SO3H) in ethanol at room temperature is highly effective, enabling a cascade reaction between 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. Yields reach 80% on a gram scale, attributed to the catalyst’s high acidity and stability. Reaction monitoring via TLC and recrystallization from ethanol ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key methods include:

  • ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments.
  • IR spectroscopy (e.g., 1717 cm⁻¹ for ester C=O stretching).
  • UV-Vis analysis (λmax at 258–342 nm). Crystallographic refinement with SHELXL resolves bond angles and molecular packing .

Q. What are the key steps in hydrolyzing the ester group to its carboxylic acid derivative?

Hydrolysis with LiOH in dioxane/water (4:1) at elevated temperatures achieves >90% yield. pH control and recrystallization purify the product, verified by NMR and IR .

Q. How are gram-scale syntheses optimized for high yield and purity?

Scaling to 5 mmol with 25 mg AC-SO3H in ethanol (10 mL) under 30-minute agitation yields 80%. Filtration and ethanol recrystallization remove impurities, validated by HPLC and melting point analysis .

Q. How is biological activity evaluated in vitro?

Assays measure IC₅₀ values against pathogens (e.g., Plasmodium falciparum W2 clone) and viral inhibition (e.g., HSV-1). Controls like Chloroquine establish efficacy thresholds .

Advanced Questions

Q. How do computational docking studies predict antiviral potential?

Molecular docking against targets like SARS-CoV-3CL protease compares binding affinities with known inhibitors (e.g., Chloroquine). Derivatives such as ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate show high in silico activity, guiding selective in vitro testing .

Q. What strategies resolve yield inconsistencies in multi-step syntheses?

Optimizing catalyst loading (5 mg AC-SO3H per 0.25 mmol substrate) and stoichiometry of aniline derivatives minimizes side reactions. TLC monitoring and ethanol recrystallization improve reproducibility .

Q. How do substituents influence biological activity?

Electron-withdrawing groups (e.g., Cl at position 4) enhance electrophilicity, improving enzyme interactions. SAR studies reveal lipophilicity-activity correlations; derivatives with 4-fluorophenyl or methylthio groups show enhanced antibacterial/antiviral efficacy .

Q. What mechanistic insights explain cascade reactions forming the pyrazolo[3,4-b]pyridine core?

The mechanism involves aniline’s nucleophilic attack on the cyano group, followed by ring-opening and re-cyclization. AC-SO3H protonates intermediates, accelerating both steps. Kinetic studies and intermediate isolation validate this pathway .

Q. What crystallographic challenges arise with halogenated derivatives, and how are they addressed?

Disordered chlorine atoms and π-π stacking distortions complicate refinement. SHELXL with thermal parameter restraints and Hirshfeld surface analysis improves model accuracy. Hydrogen bonding networks are resolved via iterative refinement .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
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Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

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